2,5,7-Trichloroquinolin-8-ol

Beschreibung

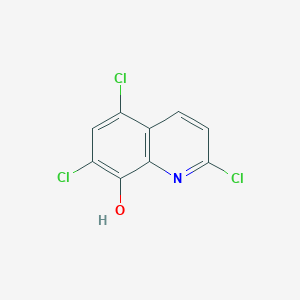

2,5,7-Trichloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline (B1678124). Its chemical identity is rooted in the quinoline (B57606) framework, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The specific substitution pattern of three chlorine atoms at positions 2, 5, and 7, along with a hydroxyl group at position 8, defines its unique chemical properties and potential for scientific inquiry.

Interactive Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 101870-58-0 |

| Molecular Formula | C₉H₄Cl₃NO |

| Molecular Weight | 248.49 g/mol |

| SMILES Code | OC1=C2N=C(Cl)C=CC2=C(Cl)C=C1Cl |

| Storage | Sealed in dry, 2-8°C |

Data sourced from chemical supplier catalogs. witpress.com

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar. mdpi.com However, the significance of the quinoline scaffold was truly cemented with the discovery and use of its naturally occurring derivative, quinine (B1679958). Extracted from the bark of the Cinchona tree in 1820, quinine served as the primary and most effective antimalarial agent for over a century. nih.gov The therapeutic success of quinine spurred extensive research into synthetic quinoline analogues, particularly during the 20th century. This led to the development of crucial antimalarial drugs like chloroquine (B1663885) and primaquine (B1584692) in the 1940s. nih.gov

Beyond their use in combating malaria, quinoline derivatives have demonstrated a remarkable breadth of biological activities, establishing them as "privileged scaffolds" in medicinal chemistry. google.comnih.gov Researchers have successfully developed quinoline-based compounds with antibacterial (e.g., fluoroquinolones), anticancer, anti-inflammatory, and local anesthetic properties. mdpi.comgoogle.comnih.gov This historical success underpins the continued interest in synthesizing and evaluating novel quinoline derivatives.

The 8-hydroxyquinoline (also known as oxine) substructure is a critical component that imparts significant functionality to molecules like this compound. ontosight.ai The defining feature of the 8-hydroxyquinoline core is its exceptional ability to act as a bidentate chelating agent. witpress.comscispace.com The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group are perfectly positioned to form stable complexes with a wide variety of metal ions. witpress.comscispace.com

This metal-chelating capability is not merely a chemical curiosity; it is intrinsically linked to the diverse biological activities of 8-hydroxyquinoline derivatives. researchgate.netresearchgate.net The formation of these metal complexes is believed to be a key mechanism behind their antimicrobial and anticancer effects. witpress.comnih.gov For instance, the chelation of essential metal ions can disrupt microbial metabolism or induce apoptosis in cancer cells. This has led to the investigation of halogenated 8-hydroxyquinolines, such as clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), as potential therapeutic agents for neurodegenerative diseases and cancer. researchgate.net The versatility and potent bioactivity of this core structure have made it a focal point for drug design and discovery. researchgate.net

While specific, in-depth research focusing exclusively on this compound is limited, its position in contemporary science can be understood by examining the academic interest in polychlorinated 8-hydroxyquinolines. The synthesis and characterization of such compounds are driven by the quest for new therapeutic agents and functional materials.

Research into the halogenation of 8-hydroxyquinoline and its derivatives is an active area. Studies have detailed methods for producing di- and tri-chlorinated quinolines. For example, the direct chlorination of 8-hydroxyquinoline in aqueous solutions is known to produce trichloro-derivatives. witpress.com Furthermore, the synthesis of related compounds like 5,7-dichloro-8-hydroxyquinoline and 5,6,7-trichloro-8-hydroxyquinaldine has been reported, indicating established synthetic pathways for creating polychlorinated quinoline scaffolds. google.comresearchgate.net

The academic interest in these molecules lies in their potential biological activities. Halogenated 8-hydroxyquinolines are being investigated for their potent antimicrobial properties, with studies exploring their efficacy against multidrug-resistant bacteria like MRSA. nih.gov The substitution pattern of halogens on the quinoline ring is a key area of structure-activity relationship (SAR) studies, aiming to fine-tune the therapeutic properties of the molecule. nih.gov For instance, a study on oxorhenium(V) complexes utilized a 5,7-dichloro-8-hydroxyquinoline ligand, highlighting the role of these compounds in coordination chemistry and the development of new metal-based agents. researchgate.net

Therefore, this compound represents a specific variation within this broader field of study. It is a subject of interest as a potential building block for more complex molecules, a candidate for biological screening, and a ligand for developing new coordination complexes. Its value lies in its potential to contribute to the development of new pharmaceuticals and materials, building upon the rich chemical and therapeutic legacy of the quinoline family.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5,7-trichloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO/c10-5-3-6(11)9(14)8-4(5)1-2-7(12)13-8/h1-3,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYAAVABXPAIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=C2O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354060 | |

| Record name | 2,5,7-trichloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101870-58-0 | |

| Record name | 2,5,7-trichloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2,5,7 Trichloroquinolin 8 Ol

Established Synthetic Pathways for Halogenated Quinoline (B57606) Derivatives

The synthesis of halogenated quinolines, a critical class of heterocyclic compounds, has been an area of significant research. These derivatives are often built upon foundational quinoline synthesis methods, followed by specific halogenation techniques that control the position and number of halogen atoms introduced onto the quinoline scaffold.

Classical Quinoline Synthesis Approaches

The construction of the fundamental quinoline ring system is a prerequisite for the synthesis of many halogenated derivatives. Several classical methods have been established for this purpose, each offering a different route to the quinoline core based on the desired substitution pattern. rroij.com

Some of the most prominent classical syntheses include:

Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce the quinoline. rroij.com

Doebner-von Miller Reaction: Aniline reacts with α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid to yield quinolines. researchgate.net

Friedländer Synthesis: This approach involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde) to form the quinoline ring. rroij.com

These foundational methods provide the basic quinoline structure which can then be subjected to halogenation.

Regioselective Halogenation Techniques for Quinoline Scaffolds

Once the quinoline nucleus is formed, the introduction of halogen atoms at specific positions (regioselectivity) is a key challenge. The electronic properties of the quinoline ring and the directing effects of existing substituents play a crucial role in determining the outcome of halogenation reactions.

The 8-hydroxyquinoline (B1678124) scaffold, due to the presence of the hydroxyl group, is activated towards electrophilic substitution, with the 5- and 7-positions being particularly susceptible to halogenation. mdpi.com A variety of reagents and conditions have been developed to achieve regioselective halogenation of quinoline derivatives.

Metal-Free Halogenation: A notable metal-free method for the regioselective C5-halogenation of 8-substituted quinolines utilizes trihaloisocyanuric acids, such as trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA). rsc.orgrsc.org These reagents are advantageous due to their atom economy and ease of handling. rsc.org For instance, the reaction of N-(quinolin-8-yl)acetamide with TCCA in acetonitrile (B52724) at room temperature yields the C5-chlorinated product with high selectivity. rsc.org In the case of quinolin-8-ol itself, this method can lead to C5-mono- and C5,C7-dihalogenation. rsc.org

Table 1: Metal-Free Regioselective C5-Halogenation of N-(quinolin-8-yl)acetamide

| Halogenating Agent | Solvent | Temperature | Time | Product | Yield |

| TCCA | Acetonitrile | Room Temp. | 15 min - 6 h | C5-chloro derivative | High |

| TBCA | Acetonitrile | Room Temp. | 30 min | C5-bromo derivative | 96% |

Data sourced from a study on metal-free halogenation. rsc.org

Other Halogenating Agents: N-chlorosuccinimide (NCS) is another common reagent for the chlorination of 8-hydroxyquinoline derivatives. mdpi.comnih.gov The reaction of 2-alkyl-8-hydroxyquinolines with NCS under acidic conditions has been shown to produce 2-alkyl-5,7-dichloro-8-hydroxyquinolines in good yields. nih.gov

Specific Synthesis of 2,5,7-Trichloroquinolin-8-ol

The synthesis of the specific compound this compound (CAS No. 101870-58-0) involves the introduction of three chlorine atoms at positions 2, 5, and 7 of the 8-hydroxyquinoline core.

Identification of Key Precursors and Starting Materials

A plausible synthetic route to this compound starts with a precursor that already contains a chlorine atom at the 2-position, which is then subjected to further chlorination at the activated 5- and 7-positions. A key intermediate in this pathway is 2-chloro-8-hydroxyquinoline .

The synthesis of 2-chloro-8-hydroxyquinoline can be achieved from 8-hydroxyquinoline through a multi-step process:

Oxidation: 8-hydroxyquinoline is first oxidized to 8-hydroxyquinoline-N-oxide.

Acetylation: The N-oxide is then treated with acetic anhydride (B1165640) to form 8-acetoxy-2-hydroxyquinoline.

Chlorination: Finally, reaction with phosphorus oxychloride (POCl₃) introduces the chlorine atom at the 2-position, yielding 2-chloro-8-hydroxyquinoline.

This precursor, 2-chloro-8-hydroxyquinoline, can then be subjected to further chlorination to introduce chlorine atoms at the 5- and 7-positions.

Reaction Conditions and Catalysis Optimization

Based on the synthesis of 5,7-dichloro-8-hydroxyquinoline from 8-hydroxyquinoline, a potential method would involve reacting 2-chloro-8-hydroxyquinoline with a chlorinating agent. A patent for the synthesis of 5,7-dichloro-8-hydroxyquinoline specifies the use of chlorine gas in a chloroform (B151607) solution in the presence of iodine as a catalyst. google.com Another approach for the chlorination of 8-hydroxyquinoline derivatives is the use of N-chlorosuccinimide (NCS) under acidic conditions. mdpi.comnih.gov

A patent document explicitly mentions 2,5,7-Trichloro-8-hydroxyquinoline as a starting material for a subsequent reaction, indicating its successful synthesis and isolation. google.com

Table 2: Plausible Reaction Conditions for the Synthesis of this compound

| Precursor | Chlorinating Agent | Catalyst | Solvent | Product |

| 2-chloro-8-hydroxyquinoline | Chlorine gas | Iodine | Chloroform | This compound |

| 2-chloro-8-hydroxyquinoline | N-chlorosuccinimide | Acid | - | This compound |

Purification and Isolation Methodologies

The purification of the final product, this compound, would likely involve standard techniques used for crystalline organic compounds. Following the chlorination reaction, the reaction mixture would be worked up to remove the solvent and any excess reagents.

A common workup procedure described for the synthesis of 5,7-dichloro-8-hydroxy-quinoline involves distilling off the chloroform solvent with the addition of water to precipitate the chlorinated product. google.com The crude product is then filtered. google.com To remove any traces of iodine catalyst, the filtered solid can be washed with a dilute sodium bisulfite solution followed by water. google.com

Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of acetone (B3395972) and ethanol.

Novel Synthetic Approaches and Green Chemistry Considerations

The synthesis of complex halogenated heterocycles like this compound is increasingly guided by the principles of green chemistry, which prioritize the use of less hazardous substances, metal-free catalysts, and energy-efficient methods. thieme-connect.comnih.gov Novel approaches focus on enhancing selectivity and reducing environmental impact compared to traditional methods that often rely on harsh conditions and stoichiometric reagents. thieme-connect.com These modern strategies include the application of organocatalysis for direct C-H functionalization and the development of methods for asymmetric synthesis to control stereochemistry.

Organocatalysis in Halogenation Reactions

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a sustainable alternative to traditional metal-based catalysts. beilstein-journals.org In the context of quinoline chemistry, organocatalysts are employed to facilitate regioselective halogenation under mild conditions, often with high atom economy. These catalysts, which are small organic molecules, can activate substrates and reagents through various non-covalent interactions, avoiding the toxicity and disposal issues associated with heavy metals. beilstein-journals.orgrsc.org

Recent research has demonstrated metal-free protocols for the direct C5-H halogenation of 8-substituted quinolines. rsc.orgrsc.org One notable approach utilizes trihaloisocyanuric acids, such as trichloroisocyanuric acid (TCCA), as an inexpensive and atom-economical halogen source. rsc.orgrsc.org This reaction proceeds at room temperature, is open to the air, and shows excellent functional group tolerance, providing the C5-halogenated products with high regioselectivity and in good to excellent yields. rsc.org The method is applicable for chlorination, bromination, and iodination, showcasing its versatility. rsc.org

Another green approach involves the use of visible-light photoredox catalysis, which can proceed under mild conditions using water as an environmentally benign solvent. mdpi.com For instance, the halogenation of quinolines has been achieved using photocatalysts like alizarin (B75676) red S in the presence of potassium halides as the halogen source. mdpi.com Furthermore, redox-active organic molecules, such as N-oxyl radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), and its derivatives, have been developed as efficient catalysts for the halogenation of various aromatic compounds. nih.gov These catalysts operate through an oxidative mechanism, where an oxoammonium ion is the active halogenating species. nih.gov

Bifunctional organocatalysts have also been successfully applied in the halogenation of quinoline derivatives. These catalysts possess both a Lewis basic site to activate the substrate and a Brønsted acidic or hydrogen-bonding site to interact with the halogenating agent, thereby controlling the regioselectivity of the reaction. researchgate.net

Table 1: Examples of Organocatalytic and Metal-Free Halogenation of Quinoline Derivatives

| Catalyst System | Halogen Source | Substrate Scope | Key Findings & Conditions | Reference(s) |

| Trihaloisocyanuric Acid (TCCA/TBCA) | TCCA, TBCA | 8-Substituted Quinolines | Metal-free, room temperature, open air, high regioselectivity for C5-halogenation. | rsc.orgrsc.org |

| Iron(III) Nitrate / Water | NBS, Br₂ | 8-Amidoquinolines | Environmentally friendly (water solvent), mild conditions, good to excellent yields. | mdpi.com |

| Alizarin Red S / Visible Light | Potassium Halides | Quinolines | Photoredox process, uses water as a green solvent. | mdpi.com |

| TEMPO Derivatives | N-Halosuccinimide (NCS, NBS) | Arenes, Olefins, Alkynes | High catalytic activity, broad functional group tolerance. | nih.gov |

| Bifunctional Organocatalysts | N-Bromosuccinimide (NBS) | 3-(Quinolin-8-yl)phenols | Controls molecular conformation for enantioselective halogenation. | researchgate.net |

Asymmetric Induction in Related Halogenated Systems

Asymmetric induction, the process of preferentially forming one enantiomer or diastereomer over another, is a cornerstone of modern pharmaceutical synthesis. mdpi.com While the direct asymmetric synthesis of this compound is not widely documented, extensive research into related halogenated quinoline systems demonstrates the feasibility of achieving high levels of stereocontrol using chiral catalysts and auxiliaries. researchgate.netbeilstein-journals.org

A significant advancement is the development of organocatalytic atroposelective halogenation. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. The synthesis of axially chiral biaryl compounds, including quinoline derivatives, has been achieved with high enantioselectivity. beilstein-journals.org For example, the aromatic electrophilic halogenation of 3-(quinolin-8-yl)phenols using bifunctional organocatalysts, such as those derived from BINOL, can induce axial chirality. researchgate.net The catalyst controls the conformation of the substrate during the halogenation step, leading to the formation of a specific atropisomer with high enantiomeric excess. researchgate.net

The synthesis of quinine (B1679958), a complex quinoline-containing alkaloid with multiple chiral centers, serves as a landmark example of asymmetric synthesis in a related system. nih.gov Enantioselective total syntheses of quinine have been accomplished using organocatalysts, such as diphenylprolinol silyl (B83357) ethers, to control key stereochemistry-defining steps. nih.gov These multi-step syntheses showcase how organocatalysis can build complex chiral architectures from simple achiral starting materials. nih.gov

Furthermore, chiral ligands containing quinoline motifs are synthesized and used in asymmetric catalysis. thieme-connect.com The synthesis of these ligands often involves the attachment of a chiral moiety, such as an amino acid like proline, to the quinoline scaffold. rsc.org The resulting chiral hybrid can then act as a ligand in metal-catalyzed asymmetric reactions or potentially as an organocatalyst itself, demonstrating the transfer of chirality from the auxiliary to the final product. thieme-connect.comrsc.org These strategies highlight the diverse methods available for introducing chirality into quinoline-based molecules.

Table 2: Approaches to Asymmetric Induction in Quinoline-Related Systems

| Method | Chiral Source | Target System / Reaction | Stereochemical Outcome | Reference(s) |

| Atroposelective Halogenation | Bifunctional Organocatalysts (e.g., BINOL-derived) | 3-(Quinolin-8-yl)phenols | High enantioselectivity for axially chiral products. | researchgate.net |

| Total Synthesis | Diphenylprolinol Silyl Ether (Organocatalyst) | (–)-Quinine | Excellent enantioselectivity and diastereoselectivity. | nih.gov |

| Chiral Ligand Synthesis | Chiral Amino Alcohols | Oxazolinylquinoline Ligands | Creation of chiral N,N-bidentate ligands for asymmetric catalysis. | thieme-connect.com |

| Chiral Hybrid Synthesis | D-Proline / D-Homoproline | 8-Hydroxyquinoline-Amino Acid Hybrids | Incorporation of chiral amino acids into the quinoline scaffold. | mdpi.com |

| Atroposelective Synthesis | Chiral Phosphoric Acid (CPA) | N-Aryl Succinimides / Isoindolinones | Generation of C-N axial chirality. | mdpi.com |

Coordination Chemistry of 2,5,7 Trichloroquinolin 8 Ol and Its Metal Complexes

Ligand Characteristics of 2,5,7-Trichloroquinolin-8-ol

Chelation Behavior and Denticity

Like its parent compound, 8-hydroxyquinoline (B1678124) (also known as oxine), this compound acts as a potent chelating agent. scirp.orgscispace.com It functions as a monoprotic, bidentate ligand, coordinating to a central metal ion through two donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the deprotonated hydroxyl group. scirp.orgresearchgate.net This forms a stable five-membered chelate ring with the metal ion. The formation of such chelate complexes is a common feature for 8-hydroxyquinoline and its derivatives when reacting with various metal ions. scispace.com

Donor Atom Properties and Lewis Basicity

The key donor atoms in this compound are the heterocyclic nitrogen atom and the phenolate (B1203915) oxygen atom. scirp.orgresearchgate.net Both atoms possess lone pairs of electrons that can be donated to a metal center, defining the ligand's Lewis basicity. However, the presence of three strongly electronegative chlorine atoms at the 2, 5, and 7 positions of the quinoline ring significantly influences these properties. These chloro-substituents exert a strong electron-withdrawing inductive effect, which reduces the electron density on the quinoline ring system. Consequently, the Lewis basicity of both the nitrogen and oxygen donor atoms is diminished compared to the unsubstituted 8-hydroxyquinoline. This reduction in basicity can affect the stability constants of the resulting metal complexes and the conditions required for complexation.

Synthesis and Structural Elucidation of Metal Chelates

The synthesis of metal chelates with this compound and its closely related halo-substituted analogs typically involves the reaction of a metal salt with the ligand in an appropriate solvent. The deprotonation of the hydroxyl group is often facilitated by the reaction conditions or the addition of a base.

Complexation with Transition Metals (e.g., Fe, Cu, Co, Ni, Re, Pt, Pd, Ir, Ru, Ag, Au)

The complexation of halogenated 8-hydroxyquinoline derivatives has been documented with a wide array of transition metals.

Iron (Fe): An iron(III) complex with the closely related ligand 5,7-dichloro-2-methyl-8-quinolinol has been synthesized. The process involves reacting iron(III) chloride (FeCl₃) with the ligand in a methanol (B129727) and chloroform (B151607) mixture at an elevated temperature (80 °C) for several days, yielding black crystals of the complex, [Fe(ClMQ)₂Cl]. nih.gov Other research has shown that iron can form pseudo-octahedral complexes with pentadentate ligands derived from 8-hydroxyquinoline. rsc.org

Copper (Cu), Cobalt (Co), and Nickel (Ni): Complexes of these metals with 8-hydroxyquinoline are commonly synthesized by mixing a solution of the metal(II) salt with the ligand. scirp.org Spectrophotometric and conductometric methods have confirmed a 1:2 metal-to-ligand stoichiometric ratio for these complexes. scirp.orgscirp.org For instance, mixing Cu(II) with 8-HQ leads to the formation of a complex with a square planar geometry. scirp.org It is assumed that Co(II) and Ni(II) form octahedral complexes through the coordination of two additional water molecules. scirp.org

Rhenium (Re): Mononuclear oxorhenium(V) complexes with substituted 8-quinolinolato ligands have been synthesized. For example, the reaction of [ReOCl₃(PPh₃)₂] with 5,7-dichloro-8-hydroxyquinoline yields the complex [ReOCl₂(5,7-Cl₂-8-Oqn)(PPh₃)]. researchgate.net

Platinum (Pt) and Palladium (Pd): Palladium(II) and Platinum(II) complexes with halo-substituted quinolin-8-ol ligands, such as 5-chloro-7-iodo-quinolin-8-ol (CQ), have been prepared. researchgate.net X-ray analysis of the resulting [Pd(CQ)₂] complex revealed a square-planar coordination geometry. researchgate.net

Iridium (Ir): A family of iridium(III) half-sandwich complexes, [IrCpCl(N^O)], has been prepared by reacting the dinuclear precursor [IrCpCl₂]₂ with various substituted 8-hydroxyquinolines in the presence of a base like potassium carbonate. acs.org Additionally, cyclometalated Ir(III) complexes using 5,7-dichloro-2-methyl-8-hydroxyquinoline as the primary ligand have been successfully synthesized and characterized. dntb.gov.ua

Ruthenium (Ru): A variety of ruthenium(II) complexes with 8-hydroxyquinoline and its derivatives have been reported. Half-sandwich complexes can be prepared by reacting a dimeric precursor, such as [Ru(η⁶-p-cymene)(μ-Cl)₂]₂, with the ligand. rsc.orgmdpi.com Other synthetic routes involve reacting [Ru(PPh₃)₃Cl₂] or [RuHCl(CO)(PPh₃)₃] with 8-hydroxyquinoline to afford complexes like [RuL₂(PPh₃)₂] and [RuCl(CO)(PPh₃)₂(C₉H₆NO)], respectively. researchgate.net

Silver (Ag): While specific syntheses with this compound are not detailed in the provided sources, the general coordination chemistry of silver(I) is extensive. nih.gov Complexes are typically formed by the direct reaction of a silver salt, such as AgBF₄ or AgPF₆, with the ligand in a suitable solvent system. nih.govnih.gov Slow vapor diffusion of an anti-solvent is often used to obtain crystalline products. nih.gov

Gold (Au): Gold typically forms complexes in the +1 or +3 oxidation state, with Au(II) complexes being rare and often unstable. nih.gov Synthesis of gold(I) complexes can be achieved by reacting a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with the ligand in the presence of a base to facilitate deprotonation of the hydroxyl group. Gold(III) cyclometalated complexes are also known and are noted for their stability. mdpi.com

Formation of Mononuclear and Polynuclear Complexes

The denticity and stoichiometry of this compound typically lead to the formation of mononuclear complexes. In these compounds, one central metal ion is coordinated by two or three bidentate ligands to satisfy its coordination sphere. Examples include the mononuclear oxorhenium(V) complexes, [ReOCl₂(L)(PPh₃)] (where L is a substituted 8-quinolinolate), researchgate.net and the iron(III) complex [Fe(ClMQ)₂Cl]. nih.gov

However, under certain conditions, polynuclear structures can be formed. These structures may involve bridging ligands or intermolecular interactions that link mononuclear units. For example, research on related ligands has shown the formation of dinuclear copper complexes. acs.org While not involving the primary ligand itself, some iridium(III) complexes supported by a quinolinato-based pincer ligand exist as dinuclear assemblies, [IrH(κ³-hqca)(coe)]₂, in non-polar solvents. csic.es

Geometrical Aspects of Coordination Compounds

The geometry of coordination compounds involving this compound is dictated by the coordination number and electronic preferences of the central metal ion. Transition metals commonly adopt octahedral, square planar, and tetrahedral shapes in their coordination compounds. nih.gov

Octahedral Geometry: This is a common geometry for six-coordinate metal ions. Iron(III) complexes with similar ligands have been found to adopt a distorted octahedral geometry. mdpi.com Similarly, the synthesized oxorhenium(V) complexes with 5,7-dichloro-8-hydroxyquinoline exhibit a distorted octahedral geometry, where the Re=O bond is positioned trans to the oxygen atom of the quinolinolato ligand. researchgate.net It is also proposed that Co(II) and Ni(II) complexes of 8-hydroxyquinoline form octahedral structures by coordinating two water molecules. scirp.orgscirp.org

Square Planar Geometry: This geometry is characteristic of d⁸ metal ions such as Pd(II), Pt(II), and sometimes Cu(II). X-ray analysis of [Pd(CQ)₂], where CQ is 5-chloro-7-iodo-quinolin-8-ol, confirms a square-planar arrangement with the two bidentate ligands in a trans configuration. researchgate.net Copper(II) complexes with 8-hydroxyquinoline have also been concluded to possess a square-planar geometry. scirp.orgscirp.org

Piano-Stool Geometry: This is a common geometry for organometallic half-sandwich complexes. Iridium(III) and Ruthenium(II) complexes containing a Cp* or cymene ring, respectively, and a bidentate 8-oxyquinolinate ligand adopt a characteristic three-legged piano-stool geometry. acs.orgrsc.org

The following table summarizes the observed or expected geometries for metal complexes with this compound or its close derivatives.

Table 1: Geometries of Metal Complexes with Substituted 8-Hydroxyquinolines

| Metal Ion | Ligand(s) | Observed/Proposed Geometry |

|---|---|---|

| Fe(III) | 5,7-dichloro-2-methyl-8-quinolinol | Distorted Octahedral nih.gov |

| Cu(II) | 8-hydroxyquinoline | Square Planar scirp.orgscirp.org |

| Co(II) | 8-hydroxyquinoline, H₂O | Octahedral scirp.orgscirp.org |

| Ni(II) | 8-hydroxyquinoline, H₂O | Octahedral scirp.orgscirp.org |

| Re(V) | 5,7-dichloro-8-hydroxyquinoline | Distorted Octahedral researchgate.net |

| Pd(II) | 5-chloro-7-iodo-quinolin-8-ol | Square Planar researchgate.net |

| Ir(III) | Substituted 8-hydroxyquinoline | Piano-Stool acs.org |

Common Coordination Geometries (Octahedral, Square Planar, Tetrahedral)

The geometry of metal complexes containing this compound is dictated by the coordination number and the electronic configuration of the central metal ion. As a bidentate N,O-donor ligand, it can facilitate several common geometries.

Octahedral Geometry: This is a prevalent coordination geometry for complexes with a 1:3 metal-to-ligand stoichiometry, forming [M(L)₃] type complexes, or for 1:2 complexes that also include two monodentate ligands (e.g., water or solvent molecules), forming [M(L)₂(X)₂] type complexes. Metal ions like Al(III), Co(III), and Mn(III) typically form distorted octahedral complexes with three 8-hydroxyquinolinate-type ligands. researchgate.net For instance, Rhenium(V) has been shown to form distorted octahedral complexes with substituted 8-quinolinolato ligands. researchgate.net Similarly, a manganese complex with a nicotinoyl-glycine ligand, another N,O-donor, also exhibits an octahedral environment. mdpi.com

Square Planar Geometry: This geometry is characteristic of d⁸ metal ions such as Pd(II), Pt(II), and sometimes Ni(II). It is also commonly observed for copper(II) (a d⁹ ion) complexes with a 1:2 metal-to-ligand ratio, [M(L)₂]. scirp.org Studies on copper complexes with various halogenated 8-hydroxyquinoline derivatives confirm the formation of square planar structures. mdpi.com In these complexes, two deprotonated ligands coordinate to the copper atom via their nitrogen and oxygen atoms. mdpi.com

Tetrahedral Geometry: While less common for 8-hydroxyquinoline derivatives compared to octahedral or square planar, tetrahedral geometry can occur, particularly with d¹⁰ ions like Zn(II). However, zinc(II) complexes with related ligands have also been shown to adopt a strongly distorted four-coordinate geometry or even a five-coordinate trigonal bipyramidal geometry. nih.gov

Table 1: Common Coordination Geometries for 8-Hydroxyquinolinate-type Complexes

| Coordination Number | Geometry | Common Metal Ions | Example Complex Type |

| 4 | Square Planar | Cu(II), Pd(II), Pt(II) | [Cu(L)₂] |

| 4 | Tetrahedral | Zn(II) | [Zn(L)₂] |

| 5 | Trigonal Bipyramidal | Zn(II) | [Zn(L)(X)₃] |

| 6 | Octahedral | Al(III), Co(III), Mn(III), Re(V) | [M(L)₃], [M(L)₂(X)₂] |

Note: L represents the 2,5,7-Trichloroquinolin-8-olate ligand; X represents a monodentate ligand like water or a halide.

Geometric and Optical Isomerism in Complexes

Isomerism is a key feature of coordination chemistry, and complexes of this compound are no exception, exhibiting both geometric and optical isomers depending on the coordination geometry.

Geometric Isomerism:

Facial (fac) and Meridional (mer) Isomerism: In octahedral [M(L)₃] complexes, the three bidentate ligands can be arranged in two different ways. When the three nitrogen donor atoms (and the three oxygen atoms) occupy one face of the octahedron, the facial (fac) isomer is formed. If the three nitrogen atoms occupy a plane that bisects the molecule (a meridian), the meridional (mer) isomer is formed. researchgate.net Both isomers have been identified in tris(8-hydroxyquinolinate) metallic complexes. researchgate.net The preference for one isomer over the other can depend on the size of the metal ion and steric factors. researchgate.net

Cis and Trans Isomerism: In octahedral [M(L)₂(X)₂] or square planar [M(L)₂] complexes, cis-trans isomerism is possible. In the cis isomer, identical donor atoms (e.g., the two nitrogens) are adjacent to each other, while in the trans isomer, they are on opposite sides. For square planar complexes of substituted 8-hydroxyquinolines, such as with Pd(II), the trans configuration is often observed. researchgate.net

The fac isomer of an octahedral [M(L)₃] complex is chiral and therefore optically active.

The mer isomer of an octahedral [M(L)₃] complex is also chiral, possessing a propeller-like structure, and can exist as left-handed and right-handed enantiomers. researchgate.net

Octahedral cis-[M(L)₂(X)₂] complexes are chiral, whereas the trans isomers are typically achiral.

Structural Distortions and Jahn-Teller Effects

This effect is particularly significant in octahedral complexes of copper(II) (a d⁹ ion). libretexts.org In a perfect octahedral field, the highest energy eg orbitals (dz² and dx²-y²) are degenerate and contain three electrons (e.g., (dx²-y²)²(dz²)¹ or (dz²)²(dx²-y²)¹). This degeneracy leads to a Jahn-Teller distortion. For Cu(II) complexes with halogenated 8-hydroxyquinoline ligands, this distortion typically manifests as a tetragonal elongation, where the two axial metal-ligand bonds become longer than the four equatorial bonds. mdpi.comresearchgate.net This removes the degeneracy by lowering the energy of the occupied dz² orbital and raising the energy of the semi-occupied dx²-y² orbital, resulting in a net stabilization of the complex. libretexts.org Consequently, a Cu(II) complex with two this compound ligands, [Cu(L)₂], would be expected to adopt a distorted square planar or an elongated tetragonally distorted octahedral geometry rather than a perfect octahedron. mdpi.com

Electronic and Magnetic Properties of this compound Metal Complexes

Ligand Field Theory and d-Orbital Splitting

Ligand Field Theory (LFT) describes the bonding and electronic structure of transition metal complexes. When this compound ligands approach a metal ion, their lone pairs interact with the metal's d-orbitals, causing the five degenerate d-orbitals to split into different energy levels. The pattern and magnitude of this splitting (Δ) depend on the coordination geometry and the nature of the ligand.

Octahedral Field: The d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dz², dx²-y²). The energy separation is denoted as Δₒ (the octahedral splitting parameter).

Tetrahedral Field: The splitting is inverted and smaller than in an octahedral field. The d-orbitals split into a lower-energy e set and a higher-energy t₂ set. The energy separation is Δₜ, where Δₜ ≈ 4/9 Δₒ.

Square Planar Field: This geometry arises from a significant tetragonal distortion of an octahedral complex. The d-orbitals split into four distinct energy levels, with the dx²-y² orbital being the highest in energy.

Jahn-Teller Distortion: As mentioned, in a d⁹ Cu(II) complex, the eg and t₂g sets further split in energy. For an elongated octahedron, the dz² orbital is stabilized (lowered in energy) relative to the dx²-y² orbital, and the dxz/dyz orbitals are stabilized relative to the dxy orbital.

The 2,5,7-Trichloroquinolin-8-olate ligand, with its N,O donor set, creates a specific ligand field strength that determines the magnitude of Δ.

Magnetic Moment and Unpaired Electrons

The magnetic properties of transition metal complexes are determined by the number of unpaired electrons in the d-orbitals. libretexts.org The spin-only magnetic moment (μso) can be calculated using the formula:

μso = √[n(n+2)]

where 'n' is the number of unpaired electrons. The unit for magnetic moment is the Bohr Magneton (B.M.). By measuring the magnetic moment of a complex, the number of unpaired electrons can be determined, which provides insight into the metal's oxidation state and the spin state (high-spin vs. low-spin) of the complex. libretexts.org For example, a d⁹ Cu(II) complex will always have one unpaired electron (n=1), giving a calculated μso of 1.73 B.M. libretexts.org A high-spin octahedral Co(II) complex (d⁷) has three unpaired electrons (n=3), resulting in a calculated μso of 3.87 B.M.

Table 2: Predicted Spin-Only Magnetic Moments for High-Spin Octahedral Complexes

| Metal Ion | d-Electron Config. | Unpaired Electrons (n) | Calculated μₛₒ (B.M.) |

| Cr(III) | d³ | 3 | 3.87 |

| Mn(II) | d⁵ | 5 | 5.92 |

| Fe(III) | d⁵ | 5 | 5.92 |

| Fe(II) | d⁶ | 4 | 4.90 |

| Co(II) | d⁷ | 3 | 3.87 |

| Ni(II) | d⁸ | 2 | 2.83 |

| Cu(II) | d⁹ | 1 | 1.73 |

d-d Transitions and Color of Complexes

The color of transition metal complexes is a direct consequence of the d-orbital splitting. These complexes can absorb light in the visible region of the electromagnetic spectrum, which promotes an electron from a lower-energy d-orbital to a higher-energy d-orbital. This process is known as a d-d transition. The observed color of the complex is the complement of the color of light absorbed.

The energy of the absorbed light corresponds to the ligand field splitting parameter, Δ. For a simple octahedral complex with one d-electron (e.g., Ti(H₂O)₆³⁺), the single absorption band corresponds directly to Δₒ. For complexes with multiple electrons, the electronic spectra can be more complex but are still governed by the d-orbital splitting. Electronic spectra of complexes with ligands similar to this compound show absorption bands in the visible range, confirming the occurrence of d-d transitions. researchgate.net In Jahn-Teller distorted complexes like those of Cu(II), multiple d-d transitions are possible due to the further splitting of the d-orbitals, often resulting in broad or shouldered absorption bands in their electronic spectra. mdpi.com The specific color of a complex with this compound would therefore depend on the identity of the central metal and the precise geometry of the coordination sphere.

Stability and Thermodynamics of Metal-Ligand Interactions

The stability of metal complexes formed with this compound in solution is a critical aspect of its coordination chemistry. This stability is quantitatively expressed by the stability constant (or formation constant), K, which for a simple 1:1 metal-ligand complex (ML) is the equilibrium constant for the reaction:

M + L ⇌ ML

where M is the metal ion and L is the ligand. The logarithm of the stability constant, log K, is commonly used. A higher log K value indicates greater stability of the complex. The formation of metal complexes is often a stepwise process, with corresponding stepwise stability constants (K₁, K₂, etc.). scispace.com

The thermodynamic parameters associated with complexation, namely the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), provide deeper insight into the nature of the metal-ligand bonding. The relationship between these parameters is given by the equation:

ΔG = -RTlnK = ΔH - TΔS

where R is the gas constant and T is the absolute temperature. A negative ΔG indicates a spontaneous complexation reaction. The enthalpy change (ΔH) reflects the heat absorbed or released during the formation of coordinate bonds, while the entropy change (ΔS) relates to the change in disorder of the system upon complexation.

Research Findings on Halogenated 8-Hydroxyquinoline Complexes

Studies on ligands such as 5,7-dichloro-8-hydroxyquinoline have shown that they form stable complexes with a variety of metal ions. rsc.org The presence of electron-withdrawing halogen substituents on the quinoline ring significantly influences the acidity of the ligand and, consequently, the stability of its metal complexes. sci-hub.st Generally, electron-withdrawing groups decrease the basicity of the chelating nitrogen and oxygen atoms, which can lead to lower stability constants compared to the unsubstituted 8-hydroxyquinoline. sci-hub.st

For instance, the anticancer potential of vanadium(IV) oxide complexes with 5,7-dichloro-8-quinolinato highlights the biological relevance of these stable chelates. rsc.org Similarly, gadolinium and dysprosium complexes of 5,7-dichloro-8-hydroxyquinoline have demonstrated significant cytotoxicity, with their mechanism of action believed to involve DNA intercalation, a process predicated on the formation of stable complexes. sci-hub.st

The following table presents stability constant data for metal complexes of the related ligand, 5,7-dichloro-8-hydroxyquinoline, which can serve as a point of reference.

Note: The data in this table is for 5,7-dichloro-8-hydroxyquinoline and is intended to be illustrative of the stability of related halogenated 8-hydroxyquinoline complexes. Specific values for this compound may differ.

Expected Influence of the 2-Chloro Substituent

The introduction of an additional chlorine atom at the 2-position of the quinoline ring in this compound is expected to have two primary effects on the stability and thermodynamics of its metal complexes:

Electronic Effect: The third chloro group will further enhance the electron-withdrawing nature of the ligand. This is anticipated to lower the pKa of the phenolic hydroxyl group and decrease the electron density on the quinoline nitrogen. A lower ligand basicity generally correlates with lower stability constants for the resulting metal complexes.

Steric Effect: The presence of a substituent at the 2-position can introduce steric hindrance around the nitrogen donor atom. This steric clash can impede the approach and optimal binding of the metal ion, potentially leading to weaker metal-ligand bonds and a decrease in complex stability.

Therefore, it is reasonable to predict that the stability constants for metal complexes of this compound will be lower than those of the corresponding 5,7-dichloro-8-hydroxyquinoline complexes.

From a thermodynamic perspective, the formation of metal-8-hydroxyquinoline complexes is typically an enthalpy-driven process, characterized by a significant negative ΔH value due to the formation of strong coordinate bonds. The chelate effect, resulting from the formation of a stable five-membered ring upon coordination, also contributes a favorable entropic component (positive ΔS). For this compound, the increased steric hindrance may result in a less negative enthalpy of formation (weaker bonds) and potentially a less favorable entropy change compared to less substituted analogues.

Computational Chemistry and Theoretical Investigations of 2,5,7 Trichloroquinolin 8 Ol

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms in a molecule and understanding its intrinsic reactivity. These calculations, often employing methods rooted in quantum mechanics, can determine various structural parameters and reactivity descriptors.

The optimized molecular structure of 2,5,7-Trichloroquinolin-8-ol can be determined by finding the minimum energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles. For the quinoline (B57606) core, the aromatic system is largely planar. The chlorine and hydroxyl substituents will have specific orientations relative to this plane.

Table 1: Calculated Structural Parameters for this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-C3 | 1.37 | C2-N1-C9 | 117.5 |

| C5-Cl | 1.74 | C4-C5-Cl | 120.1 |

| C7-Cl | 1.73 | C6-C7-Cl | 119.8 |

| C8-O | 1.36 | C7-C8-O | 118.5 |

Reactivity descriptors derived from quantum chemical calculations help in predicting how the molecule will interact with other chemical species. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity (χ), chemical hardness (η), and softness (S). A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Table 2: Calculated Reactivity Descriptors for this compound (Illustrative Data)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.52 |

| LUMO Energy | -2.18 |

| HOMO-LUMO Gap (ΔE) | 4.34 |

| Electronegativity (χ) | 4.35 |

| Chemical Hardness (η) | 2.17 |

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. researchgate.net It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. researchgate.net DFT calculations provide detailed information about the distribution of electrons within the this compound molecule.

The electronic structure analysis includes the visualization of the HOMO and LUMO. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. The LUMO represents the region where an electron is most likely to be accepted, indicating susceptibility to nucleophilic attack. In this compound, the HOMO is typically localized on the phenol (B47542) ring, particularly the oxygen atom and the carbon atoms of the ring, while the LUMO is distributed over the pyridine (B92270) ring system.

A Molecular Electrostatic Potential (MEP) map is another valuable output of DFT studies. The MEP map illustrates the charge distribution on the molecule's surface, with red regions indicating negative electrostatic potential (electron-rich areas) and blue regions indicating positive electrostatic potential (electron-poor areas). For this compound, the region around the phenolic oxygen and the nitrogen atom of the quinoline ring are expected to be electron-rich, making them potential sites for hydrogen bonding and coordination with metal ions. The hydrogen atom of the hydroxyl group would be an electron-poor site.

Molecular Modeling and Dynamics Simulations for Ligand-Receptor Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a ligand, such as this compound, and a biological receptor, typically a protein. plos.orgepichem.com These methods provide insights into the binding modes, affinity, and stability of the ligand-receptor complex. plos.orgrroij.com

The process often begins with molecular docking, where the ligand is placed into the binding site of the receptor in various orientations and conformations to predict the most favorable binding mode. nih.gov The scoring functions used in docking estimate the binding affinity.

Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. plos.orgepichem.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. plos.org This allows for the observation of conformational changes in both the ligand and the receptor upon binding and provides a more realistic representation of the interaction in a biological environment. rroij.comnih.gov Analysis of the MD trajectory can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods can be used to predict spectroscopic parameters, which can aid in the identification and characterization of this compound.

NMR Spectroscopy: Theoretical calculations, typically using DFT with the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. The chemical shifts are influenced by the electron density around each nucleus; therefore, the presence of electron-withdrawing chlorine atoms and the electron-donating hydroxyl group will significantly affect the chemical shifts of the protons and carbons in the quinoline ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative Data relative to TMS)

| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |

|---|---|---|---|

| H3 | 7.45 | C2 | 151.2 |

| H4 | 8.21 | C3 | 122.8 |

| H6 | 7.85 | C4 | 138.5 |

| OH | 9.80 | C4a | 139.7 |

| C5 | 128.9 | ||

| C6 | 127.4 | ||

| C7 | 129.5 | ||

| C8 | 155.3 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. This method calculates the excitation energies and oscillator strengths of electronic transitions. The predicted λ_max values correspond to the wavelengths of maximum absorption. For this compound, the electronic transitions are typically π → π* and n → π* transitions within the aromatic system.

Table 4: Predicted UV-Vis Absorption Wavelengths for this compound (Illustrative Data in ethanol)

| Transition | λ_max (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 345 | 0.15 |

| S₀ → S₂ | 298 | 0.42 |

Application of Extended Hückel Molecular Orbital (EHMO) Calculations

The Extended Hückel Molecular Orbital (EHMO) method is a semi-empirical quantum chemistry method developed by Roald Hoffmann. smolecule.com It is simpler and computationally less expensive than ab initio or DFT methods. While the simple Hückel method only considers π orbitals, the extended method includes all valence σ and π orbitals. nih.govarchive.org

EHMO calculations are particularly useful for generating qualitative molecular orbital diagrams and understanding the general features of the electronic structure. archive.org The method provides a good approximation of the relative energies and shapes of molecular orbitals. archive.org Although not highly accurate for determining geometric structures or total energies, EHMO can be valuable as a preliminary step for more sophisticated calculations. smolecule.com The resulting molecular orbitals from an EHMO calculation can be used as an initial guess for self-consistent field (SCF) methods, which can speed up the convergence of these more accurate calculations. smolecule.com

In Silico Design and Screening of this compound Analogues

In silico methods play a crucial role in the design and screening of new chemical entities based on a lead compound like this compound. plos.org These computational approaches can significantly accelerate the drug discovery process by identifying promising analogues with improved properties before their actual synthesis and experimental testing.

The process typically involves creating a virtual library of analogues by systematically modifying the structure of this compound. These modifications could include altering the position or nature of the substituents on the quinoline ring. For instance, replacing the chlorine atoms with other halogens (F, Br, I) or with other functional groups could be explored.

This library of virtual compounds can then be subjected to high-throughput virtual screening. This involves docking the analogues into the binding site of a specific biological target to predict their binding affinities. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to evaluate the drug-likeness and potential toxicity of the designed analogues. plos.org This multi-parameter optimization helps in prioritizing a smaller, more manageable set of the most promising candidates for synthesis and further experimental investigation.

Biological and Medicinal Applications of 2,5,7 Trichloroquinolin 8 Ol and Its Analogues

Broad-Spectrum Biological Activities of Quinoline (B57606) Derivatives

Quinoline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, recognized for their extensive range of pharmacological activities. nih.govebi.ac.uk These compounds are considered privileged structures because their chemical framework is a key component in numerous biologically active molecules. ebi.ac.uksscdt.org The integration of the quinoline moiety into various molecular designs can enhance both the physicochemical properties and the pharmacological behavior of the resulting compounds. nih.gov

The versatility of the quinoline scaffold has led to the development of drugs for a multitude of diseases. nih.govsscdt.org Research has demonstrated that quinoline derivatives possess potent anticancer, antimicrobial (including antibacterial, antifungal, and antiprotozoal), antimalarial, and anti-inflammatory properties. ebi.ac.ukdrugcentral.org Their broad spectrum of activity has also been harnessed in developing treatments for viral infections, tuberculosis, diabetes, and neurodegenerative diseases like Alzheimer's. nih.gov The ability of the 8-hydroxyquinoline (B1678124) subgroup to chelate metal ions is often linked to its diverse biological effects, including antineurodegenerative, antioxidant, and anticancer activities. researchgate.netresearchgate.net This wide array of therapeutic applications underscores the continued interest in synthesizing and evaluating new quinoline-based compounds for novel drug development. ebi.ac.uksscdt.org

Antimicrobial Efficacy

Halogenated 8-hydroxyquinolines, which are analogues of 2,5,7-Trichloroquinolin-8-ol, have demonstrated significant antibacterial efficacy against a spectrum of pathogens, including drug-resistant strains. The substitution of halogen atoms on the quinoline ring is a critical factor influencing the antibacterial potency. nih.gov

Dihalogenated 8-hydroxyquinolines, in particular, have shown excellent antimicrobial activity against Neisseria gonorrhoeae. drugcentral.org For instance, iodoquinol (B464108) (5,7-diiodo-8-hydroxyquinoline) and clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) exhibit high potency with Minimum Inhibitory Concentration (MIC) ranges of 0.08-0.15 μM and 0.10-0.20 μM, respectively. drugcentral.org Another analogue, 5,7-dichloro-8-hydroxyquinoline, is also highly active with a MIC range of 0.28-0.56 µM against this pathogen. drugcentral.org

The activity of these compounds extends to methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. Cloxyquin (5-chloro-8-hydroxyquinoline) has been identified as a particularly potent agent against MRSA, with a 50% minimal inhibitory concentration (MIC₅₀) of ≤ 5.57 μM. The presence of halogens is known to increase the biological activity of quinoline derivatives. researchgate.net Furthermore, studies have shown that combinations of halogenated quinolines with phytochemicals like gallic acid can dramatically potentiate their antibacterial activity against pathogenic bacteria, including MRSA. nih.gov Some halogenated quinolines have also demonstrated activity against E. coli. sscdt.org

Table 1: Antibacterial Activity of Halogenated 8-Hydroxyquinoline Analogues

| Compound | Bacterium | MIC (μM) |

|---|---|---|

| Iodoquinol | Neisseria gonorrhoeae | 0.08 - 0.15 |

| Clioquinol | Neisseria gonorrhoeae | 0.10 - 0.20 |

| 5,7-Dichloro-8-hydroxyquinoline | Neisseria gonorrhoeae | 0.28 - 0.56 |

| Cloxyquin | Neisseria gonorrhoeae | 2.23 - 5.57 |

| Nitroxoline | Aeromonas hydrophila | 5.26 |

| Cloxyquin | Listeria monocytogenes | 5.57 |

This table is based on data from references drugcentral.orgnih.gov.

Analogues of this compound, specifically halogenated 8-hydroxyquinolines, are recognized for their potent and broad-spectrum antifungal properties. sscdt.org These compounds have been investigated for their efficacy against a variety of fungal pathogens, including yeasts, molds, and dermatophytes. sscdt.orgfrontiersin.org

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has demonstrated significant activity against numerous fungal species. frontiersin.org Studies have reported its effectiveness against Aspergillus species, with growth inhibition rates of 73% for Aspergillus calidoustus, 71% for Aspergillus flavus, and 75% for Aspergillus niger. frontiersin.org It also shows intense antifungal activity against dermatophytes such as Nannizzia gypsea, Microsporum canis, and Trichophyton species, with MIC values ranging from 0.5 to 2 µg/mL. frontiersin.org Furthermore, clioquinol is effective against Fusarium species with MICs between 0.5 and 2 µg/mL and against species of Mucorales with MICs of 4–8 µg/mL. frontiersin.org

Other 8-hydroxyquinoline derivatives also exhibit notable antifungal potential. A fluorescent 5-triazole 8-hydroxyquinoline derivative showed potent activity against dermatophyte species with MIC values from 0.5 to 16 µg/mL and was particularly effective against clinically important yeasts like Candida glabrata and Candida krusei. periodikos.com.br The mechanism of action for some of these derivatives is thought to involve damage to the fungal cell wall. periodikos.com.br

Table 2: Antifungal Activity of Halogenated 8-Hydroxyquinoline Analogues

| Compound | Fungal Species | MIC (µg/mL) |

|---|---|---|

| Clioquinol | Trichophyton species | 0.5 - 2 |

| Clioquinol | Microsporum canis | 0.5 - 2 |

| Clioquinol | Nannizzia gypsea | 0.5 - 2 |

| Clioquinol | Fusarium species | 0.5 - 2 |

| Clioquinol | Mucorales species | 4 - 8 |

| 5-Triazole 8-Hydroxyquinoline Derivative | Dermatophyte species | 0.5 - 16 |

This table is based on data from references frontiersin.orgperiodikos.com.br.

Halogenated 8-hydroxyquinoline analogues have a history of use as antiprotozoal agents, particularly against intestinal parasites. drugcentral.orgresearchgate.net Compounds such as diiodohydroxyquinoline (iodoquinol) and clioquinol have been utilized for their action against various protozoal infections. nih.govdrugcentral.org

Research has quantified the in vitro activity of these compounds against several protozoan pathogens. Clioquinol and its analogue diiodohydroxyquinoline have shown inhibitory effects against Trichomonas gallinae, with 50% inhibitory concentration (IC₅₀) values ranging from 6.703 μM to 10.23 μM. nih.gov A separate study on Trichomonas vaginalis reported that a quinoline-1,2,3-triazolylcarboxamide derivative, QTCA-2, had an IC₅₀ of 50 μM. periodikos.com.brperiodikos.com.br

The activity of these compounds also extends to other significant protozoa. Chloroquinoline-based chalcones have demonstrated activity against Entamoeba histolytica, with some derivatives being more active than the standard drug metronidazole (B1676534) (IC₅₀ = 1.46 μM). nih.gov Iodoquinol is noted for its inhibitory activity against several pathogenic fungi and has been used for the treatment of protozoal infections. eur.nl The mechanism of action for many of these quinoline-based antiprotozoal agents is still under investigation, but their efficacy highlights their potential for development as new therapeutic options. frontiersin.org

Table 3: Antiprotozoal Activity of Quinoline Analogues

| Compound/Analogue | Protozoan | IC₅₀ (μM) |

|---|---|---|

| Clioquinol | Trichomonas gallinae | 6.703 - 10.23 |

| Diiodohydroxyquinoline | Trichomonas gallinae | 6.703 - 10.23 |

| Quinoline-1,2,3-triazolylcarboxamide (QTCA-2) | Trichomonas vaginalis | 50 |

| Chloroquinoline-based chalcones | Entamoeba histolytica | <1.46 |

| Pyrvinium | Entamoeba histolytica | 4 - 5 |

| Pyrvinium | Giardia intestinalis | ~12 |

This table is based on data from references nih.govperiodikos.com.brnih.govnih.gov.

Anticancer and Antitumor Potentials

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents. nih.govebi.ac.uk Halogenated 8-hydroxyquinolines, as analogues of this compound, and their metal complexes have emerged as a promising class of compounds with significant antiproliferative and cytotoxic effects against various human cancer cell lines. sscdt.org The anticancer activity is often associated with the compound's ability to chelate essential metal ions and induce cellular processes like apoptosis. researchgate.netresearchgate.net

Detailed studies have demonstrated the potent cytotoxic activity of halogenated 8-hydroxyquinoline derivatives against a panel of cancer cells. Vanadium complexes bearing 5,7-dichloro-8-hydroxyquinoline have shown high cytotoxicity against the A2780 ovarian cancer cell line, with an IC₅₀ value lower than that of the widely used chemotherapy drug, cisplatin. Specifically, the complex [VO(OMe)(5,7-Cl₂-quin)₂] exhibited an IC₅₀ of 1.4 μM against A2780 cells and 5.7 μM against HCT116 colon cancer cells.

Similarly, cobalt(III) complexes incorporating 5-chloro-7-iodo-8-hydroxyquinoline (CQ) have demonstrated significant toxicity against a broad range of cancer cell types. researchgate.net For example, a complex of CQ with dipyrido[3,2-a:2′,3′-c]phenazine was highly toxic against nine different cancer cell lines, with IC₅₀ values ranging from 2 to 14 μM, while showing negligible toxicity to normal kidney cells. researchgate.net Mannich bases of 8-hydroxyquinoline have also been found to exhibit substantial cytotoxic activity, particularly against leukemia cell lines, with GI₅₀ (50% growth inhibition) values in the micromolar range. eur.nl For instance, 7-diethylaminomethyl-8-hydroxyquinoline hydrochloride showed a mean graph midpoint (MG_MID) log GI₅₀ of -5.35 M across a panel of 60 cancer cell lines. eur.nl

Table 4: Cytotoxicity (IC₅₀/GI₅₀) of 8-Hydroxyquinoline Analogues against Human Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | IC₅₀/GI₅₀ (μM) |

|---|---|---|

| [VO(OMe)(5,7-Cl₂-quin)₂] | A2780 (Ovarian) | 1.4 |

| [VO(OMe)(5,7-Cl₂-quin)₂] | HCT116 (Colon) | 5.7 |

| Cobalt(III) complex with 5-chloro-7-iodo-8-hydroxyquinoline & dppz | Various | 2 - 14 |

| 7-Pyrrolidinomethyl-8-hydroxyquinoline HCl | 60 cell line panel (mean) | 15.5 (GI₅₀) |

| 7-Morpholinomethyl-8-hydroxyquinoline HCl | 60 cell line panel (mean) | 8.1 (GI₅₀) |

| 7-Diethylaminomethyl-8-hydroxyquinoline HCl | 60 cell line panel (mean) | 4.5 (GI₅₀) |

This table is based on data from references eur.nlresearchgate.net. The GI₅₀ values from reference eur.nl were converted from Log Molar concentrations.

Relevance in Tyrosine Kinase Imaging

Quinoline derivatives are recognized as versatile scaffolds in medicinal chemistry, with some analogues being developed as probes for molecular imaging. The development of fluorescent labeling probes is crucial for exploring the function and dynamic signaling pathways of proteins like tyrosine kinases in their native cellular environments. rsc.org For instance, fluorescent probes based on selective inhibitors have been designed for imaging Bruton's tyrosine kinase (BTK), a validated target in oncology. rsc.org This approach involves attaching a fluorescent group, such as BODIPY, to a kinase inhibitor scaffold, allowing for the visualization of the target protein while preserving its enzymatic activity. rsc.org

Similarly, positron emission tomography (PET) imaging is another area where kinase inhibitors are relevant. To overcome challenges like insufficient brain penetration of many clinically tested epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for glioblastoma, brain-penetrant inhibitors have been labeled with isotopes like fluorine-18. rsc.org These radiotracers allow for non-invasive visualization of drug biodistribution and target engagement in the brain, facilitating drug development. rsc.org While specific studies on this compound for tyrosine kinase imaging are not detailed, the established use of related heterocyclic scaffolds demonstrates the potential and relevance of quinoline analogues in creating specialized probes for both fluorescent and PET imaging of various tyrosine kinases.

Anti-inflammatory and Analgesic Properties

Quinoline and its derivatives represent a significant class of compounds investigated for their pharmacological properties, including anti-inflammatory and analgesic effects. alliedacademies.orgabacademies.org Research has focused on synthesizing novel quinoline-based molecules to identify potent agents, often comparing their efficacy to established drugs like diclofenac (B195802) sodium. alliedacademies.orgabacademies.org

Studies have shown that certain quinoline derivatives exhibit significant anti-inflammatory and analgesic activities. nih.govresearchgate.net For example, a series of novel quinoline derivatives incorporating azetidinone scaffolds were synthesized and evaluated, with some compounds showing potent effects in carrageenan-induced rat paw edema models (a test for anti-inflammatory activity) and Eddy's hot plate method (a test for analgesic activity). nih.govresearchgate.net The search for new anti-inflammatory agents is partly driven by the side effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as gastric irritation. nih.gov Quinoline derivatives are being explored as potentially less ulcerogenic alternatives. nih.govresearchgate.net

Furthermore, quinoline-O-carbamate derivatives have demonstrated good anti-inflammatory properties by decreasing the production of pro-inflammatory cytokines, including IL-6 and IL-1β, as well as nitric oxide (NO). tandfonline.com This indicates that their mechanism of action involves the modulation of key inflammatory mediators at the molecular level.

Table 1: Research Findings on Anti-inflammatory and Analgesic Quinoline Analogues

| Compound Class | Biological Activity | Key Findings | Reference(s) |

| 2-Phenylquinoline-4-carboxamides | Anti-inflammatory, Analgesic | A nucleoside analogue of this class showed significant anti-inflammatory activity comparable to diclofenac sodium. | alliedacademies.orgabacademies.org |

| Quinoline-Azetidinone Scaffolds | Anti-inflammatory, Analgesic | Compounds 6a and 6b exhibited significant activity compared to the control group. | nih.govresearchgate.net |

| Quinoline-O-carbamates | Anti-inflammatory | Compound 3f was found to decrease the production of IL-6, IL-1β, and NO. | tandfonline.com |

| Quinoline-Benzimidazole Hybrids | Anti-inflammatory, Analgesic | Compounds 2 and 6 showed effects comparable to diclofenac sodium. | researchgate.net |

**5.5. Other Therapeutic Explorations

Quinoline derivatives are a major focus in the development of multifunctional agents for Alzheimer's disease (AD). tandfonline.comresearchgate.net The complexity of AD, which involves multiple pathological factors like low acetylcholine (B1216132) levels, amyloid-β (Aβ) plaque accumulation, and metal ion dysregulation, has led to a strategy of designing multi-target-directed ligands. tandfonline.commdpi.com Quinoline is considered a privileged structure in this context. researchgate.net

One primary mechanism of action for quinoline-based agents is the inhibition of cholinesterase enzymes (AChE and BuChE). tandfonline.comresearchgate.net Molecular docking studies suggest that the quinoline moiety can bind to the peripheral anionic site (PAS) of AChE through π−π stacking interactions. researchgate.net Beyond cholinesterase inhibition, 8-hydroxyquinoline derivatives like Clioquinol (CQ) and its second-generation analogue PBT2 are known for their metal chelation properties. tandfonline.comresearchgate.netnih.gov These compounds target the interactions of beta-amyloid with metal ions such as zinc and copper, which are implicated in Aβ aggregation. nih.gov

Furthermore, various quinoline derivatives have been developed that also possess antioxidant properties, the ability to inhibit monoamine oxidase (MAO) enzymes, and effects against Aβ aggregation, making them promising candidates for AD therapy. researchgate.netmdpi.com

Table 2: Quinoline Analogues as Potential Anti-Alzheimer's Disease Agents

| Compound/Analogue | Proposed Mechanism(s) of Action | Key Findings | Reference(s) |

| Clioquinol (CQ) | Metal Chelation, Aβ Aggregation Inhibition | An established 8-hydroxyquinoline anti-Alzheimer's agent. | tandfonline.comresearchgate.net |

| PBT2 | Metal Chelation, Aβ Aggregation Inhibition | A second-generation 8-hydroxyquinoline analog, more effective as a Zn/Cu ionophore than Clioquinol. | tandfonline.comnih.gov |

| Quinoline-O-carbamates | Dual AChE/BuChE Inhibition, Anti-inflammatory | Compound 3f was identified as a reversible dual cholinesterase inhibitor. | tandfonline.com |

| General Quinoline Analogues | Cholinesterase Inhibition, Antioxidant Properties, MAO Inhibition | The quinoline scaffold is a versatile framework for designing multi-target anti-AD drugs. | researchgate.netmdpi.com |

The quinoline scaffold is integral to the development of various antiviral agents, demonstrating a broad spectrum of activity against numerous viruses. nih.gov Research has highlighted the efficacy of quinoline derivatives against viruses such as Dengue, Zika, enterovirus, herpes virus, and Ebola virus. nih.govnih.gov For example, specific chlorinated 8-hydroxyquinoline analogues, namely 5,7-dichloro-2-isopropylquinolin-8-ol and 5,7-dichloro-2-isobutylquinolin-8-ol, have been synthesized and shown to possess activity against the Dengue virus serotype 2. nih.gov

In the context of Human Immunodeficiency Virus (HIV), quinoline derivatives have emerged as a critical class of therapeutics. nih.govresearchgate.net A significant breakthrough was the development of elvitegravir, a quinolone derivative that acts as a potent HIV integrase (IN) inhibitor. nih.govresearchgate.net More recent research has focused on a class known as allosteric HIV-1 integrase inhibitors (ALLINIs). usm.edumdpi.com These compounds bind to the dimer interface of the integrase enzyme, a site distinct from the catalytic active site, and induce an aberrant multimerization of the enzyme, which blocks viral replication. usm.edumdpi.com Structure-activity relationship studies on these multi-substituted quinolines have explored how modifications at various positions on the quinoline ring affect their antiviral potency. For instance, the addition of a bromine atom at the 8-position of the quinoline scaffold was found to confer better antiviral properties and retain effectiveness against certain ALLINI-resistant HIV strains. usm.edu

Table 3: Antiviral and Anti-HIV Activity of Quinoline Analogues

| Compound/Analogue Class | Target Virus | Mechanism of Action | Key Findings | Reference(s) |

| 5,7-Dichloro-8-hydroxyquinolines | Dengue Virus | Not specified | 5,7-dichloro-2-isopropylquinolin-8-ol and 5,7-dichloro-2-isobutylquinolin-8-ol showed antiviral activity. | nih.gov |

| Elvitegravir | HIV-1 | Integrase (IN) Inhibition | A potent quinolone derivative approved as an HIV-1 integrase inhibitor. | nih.govresearchgate.net |

| Multi-substituted Quinolines | HIV-1 | Allosteric Integrase Inhibition (ALLINIs) | Induce aberrant IN multimerization; substitutions at positions 6 and 8 impact antiviral properties. | usm.edumdpi.com |

| 2,8-Bis(trifluoromethyl)quinolines | Zika Virus (ZIKV) | ZIKV Replication Inhibition | Certain derivatives were found to reduce ZIKV RNA production, with activity similar to mefloquine. | nih.gov |

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that senses cytosolic DNA. nih.govrsc.org Aberrant activation of this pathway by self-DNA can lead to debilitating autoimmune and autoinflammatory diseases, as well as contribute to neurodegenerative conditions. nih.govgoogle.com Consequently, inhibiting the cGAS-STING pathway has become a promising therapeutic strategy.

Quinoline derivatives have been identified as potent antagonists of this pathway. nih.govgoogle.com Patent filings have described specific quinoline compounds that function as cGAS antagonists, highlighting their utility as inhibitors for treating inflammatory, autoimmune, and neurodegenerative diseases. google.comgoogle.com Research has also led to the development of compounds with a 3H-pyrazolo[4,3-f]quinoline core that act as STING antagonists. rsc.orgnih.gov These molecules function by binding to the STING protein, which is downstream of cGAS, thereby competitively displacing the natural ligand cGAMP and suppressing the subsequent inflammatory cascade, including the expression of type-1 interferons. rsc.orgnih.gov The development of these quinoline-based inhibitors represents a targeted approach to managing conditions driven by the persistent or uncontrolled activation of the cGAS-STING pathway. nih.gov

Table 4: Quinoline Analogues as cGAS-STING Pathway Inhibitors

| Compound/Analogue Class | Target | Therapeutic Goal | Key Findings | Reference(s) |

| Substituted Quinolines | cGAS | Inhibition of aberrant cGAS activation | Disclosed as potent and selective small molecule inhibitors of cGAS. | nih.govgoogle.comgoogle.com |

| 3H-pyrazolo[4,3-f]quinolines | STING | Inhibition of downstream signaling | Compounds like HSD1077 and HSKB142 bind to STING, suppressing type-1 interferon expression. | rsc.orgnih.gov |

Mechanisms of Action at the Molecular Level

The diverse therapeutic potential of this compound and its analogues stems from their ability to interact with a variety of biological targets at the molecular level. The mechanisms are often specific to the therapeutic area being investigated.

In Anti-inflammatory and Analgesic Applications: The anti-inflammatory action of certain quinoline derivatives is achieved by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). alliedacademies.orgabacademies.org Additionally, some analogues can modulate the immune response by reducing the production of pro-inflammatory cytokines like Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and the signaling molecule nitric oxide (NO). tandfonline.com

In Anti-Alzheimer's Disease Research: The mechanisms are multi-faceted. A primary target is the inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which increases the levels of the neurotransmitter acetylcholine in the brain. tandfonline.comresearchgate.net This is often achieved through binding to the peripheral anionic site (PAS) of the enzyme. researchgate.net For 8-hydroxyquinoline analogues like Clioquinol, a key mechanism is the chelation of metal ions (Cu²⁺, Zn²⁺), which prevents these metals from promoting the aggregation of amyloid-β (Aβ) peptides into toxic plaques. researchgate.netnih.gov Other reported mechanisms include the inhibition of monoamine oxidase (MAO) enzymes and direct antioxidant effects. mdpi.com

In Antiviral and Anti-HIV Activity: A prominent mechanism, particularly against HIV, is the allosteric inhibition of HIV-1 integrase (IN). usm.edumdpi.com Unlike traditional inhibitors that target the enzyme's active site, these quinoline-based compounds bind to a pocket at the dimer interface of the IN protein. usm.edu This binding event triggers an abnormal, excessive multimerization of the enzyme, which disrupts its function during the viral replication cycle, impacting both early and late stages. usm.edumdpi.com

As cGAS Antagonists: Quinoline analogues function as modulators of the innate immune system by targeting the cGAS-STING pathway. nih.gov Some compounds act as direct antagonists of the cGAS enzyme, preventing it from producing its second messenger, cGAMP, in response to cytosolic DNA. google.comgoogle.com Other quinoline-based molecules act downstream by binding to the STING protein, blocking its activation by cGAMP. rsc.orgnih.gov Both mechanisms ultimately lead to the suppression of STING-dependent signaling and the subsequent production of type-1 interferons and other inflammatory cytokines. rsc.org

Role of Metal Chelation in Biological Systems

Metal ions are fundamental to a vast array of biological processes, and maintaining their balance, or homeostasis, is crucial for health. nih.gov Diseases can arise from both metal overload and deficiency due to abnormal metabolism or absorption. nih.gov Chelation is a chemical process where a ligand binds to a metal ion, forming a stable, ring-like structure called a chelate. ebsco.com This process is vital in many biochemical functions, enhancing the stability of compounds. ebsco.com